Astemizole is a piperidinylaminobenzimidazole derivative. [] In scientific research, astemizole serves as a valuable tool for investigating histamine H1 receptor activity and exploring its therapeutic potential in various disease models. []
Related Compounds
Desmethylastemizole
Compound Description: Desmethylastemizole is the major metabolite of astemizole, formed primarily through O-demethylation. Like astemizole, it acts as a histamine H1 receptor antagonist and contributes to the long-lasting antihistaminic effects. Desmethylastemizole exhibits a longer half-life than astemizole, reaching higher steady-state serum concentrations. [, , , , ]
Relevance: Desmethylastemizole's structural similarity to astemizole, with the key difference being the absence of a methyl group, explains their shared ability to bind to histamine H1 receptors. Both are characterized as second-generation antihistamines, but desmethylastemizole's longer half-life distinguishes its pharmacokinetic profile. [, , , ]
Norastemizole
Compound Description: Norastemizole is a metabolite of astemizole, resulting from further metabolic transformation. While present in lower concentrations compared to desmethylastemizole, it exhibits potent antihistaminic activity. Norastemizole demonstrates efficacy in inhibiting histamine-induced contractions and reducing allergic reactions in various models. [, , , ]
6-Hydroxydesmethylastemizole
Compound Description: 6-Hydroxydesmethylastemizole is another metabolite identified in the metabolic pathway of astemizole. Research suggests it possesses antihistaminic properties, particularly in inhibiting histamine-induced contractions in guinea pig ileum. []
6-Hydroxyastemizole
Compound Description: This metabolite is formed via hydroxylation of astemizole and represents a minor metabolic pathway. []
Relevance: The presence of a hydroxyl group differentiates 6-hydroxyastemizole from astemizole. While its role in astemizole's overall activity is considered minor, it highlights the multiple metabolic pathways astemizole undergoes. []
Terfenadine
Terfenadine Carboxylate
Compound Description: Terfenadine carboxylate (fexofenadine) is the primary metabolite of terfenadine. Unlike its parent compound, it demonstrates a favorable safety profile, lacking the cardiotoxic effects associated with terfenadine. []
Relevance: The comparison with terfenadine carboxylate highlights the significance of metabolic conversion in the safety profile of antihistamines. Astemizole itself, while demonstrating some cardiac effects, does not exhibit the same level of risk as terfenadine due to its differing metabolic profile. []
Carebastine
Compound Description: Carebastine belongs to the second-generation antihistamines, known for its non-sedating properties. It is considered to have a lower risk of cardiac effects compared to terfenadine and astemizole. []
Relevance: Carebastine serves as a point of comparison, highlighting the varying degrees of cardiotoxicity risk among second-generation antihistamines. This variability underscores the importance of understanding the specific pharmacological properties and metabolic profiles of individual drugs within this class. []
Cetirizine
Compound Description: Cetirizine is a second-generation antihistamine widely used to treat allergies. It is known for its rapid onset of action and efficacy in relieving symptoms like sneezing, nasal congestion, and watery eyes. While considered generally safe, cetirizine may cause mild sedation in some individuals. [, , ]
Relevance: Cetirizine is structurally unrelated to astemizole but falls under the same therapeutic category of second-generation antihistamines. Comparisons between the two, as seen in several studies, highlight their differences in onset of action, efficacy, and side-effect profiles. [, , ]
Loratadine
Compound Description: Loratadine is another widely used second-generation antihistamine, often chosen for its non-sedating properties. Like other drugs in this class, it effectively alleviates allergy symptoms, particularly those related to allergic rhinitis. [, , , ]
Relevance: Despite lacking structural similarities with astemizole, loratadine's inclusion in the research highlights the ongoing efforts to compare and contrast the efficacy, safety, and tolerability profiles of various second-generation antihistamines for optimal patient management. [, , , ]
Ebastine
Compound Description: Ebastine, a second-generation antihistamine, shares structural similarities with terfenadine. Studies suggest it may have a slightly lower cardiotoxicity risk compared to terfenadine, but higher than that of astemizole. [, , ]
Relevance: By comparing ebastine with astemizole, researchers aimed to further understand the structure-activity relationships within this class of drugs. The findings emphasize that even structurally similar compounds can exhibit different safety profiles, highlighting the complex interplay between chemical structure, metabolism, and cardiac effects. [, , ]
Calcitriol
Compound Description: Calcitriol, a form of vitamin D, is known for its role in calcium homeostasis. Recent research has focused on its potential antiproliferative effects, particularly in cancer cells. Calcitriol exerts its action by binding to the vitamin D receptor (VDR), which regulates gene expression. []
Relevance: While structurally unrelated to astemizole, calcitriol was investigated for its synergistic effects when used in combination with astemizole. Studies suggest that astemizole can enhance calcitriol's antiproliferative effects, potentially through inhibiting CYP24A1, the enzyme responsible for calcitriol degradation, and upregulating VDR expression. This synergistic interaction presents a promising avenue for developing novel therapeutic strategies for certain types of cancer. []
Arachidonic Acid
Compound Description: Arachidonic acid is a polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation. It serves as a precursor for eicosanoids, signaling molecules involved in inflammation, pain, and immune responses. []
Relevance: While not structurally related to astemizole, arachidonic acid's inclusion in the research is to investigate its effects on astemizole metabolism. Arachidonic acid is a substrate for CYP2J2, an enzyme involved in astemizole's first-pass metabolism. Understanding how arachidonic acid modulates CYP2J2 activity can provide insights into potential drug interactions and variations in astemizole metabolism. []
Itraconazole
Compound Description: Itraconazole is a commonly prescribed antifungal medication belonging to the triazole class. It works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. []
Relevance: Although structurally unrelated to astemizole, itraconazole is known to inhibit CYP3A4, an enzyme involved in the metabolism of astemizole. Co-administration of itraconazole with astemizole may lead to elevated astemizole plasma concentrations, potentially increasing the risk of cardiac side effects. []
Diphenhydramine
Relevance: As a representative of first-generation antihistamines, diphenhydramine's comparison with astemizole underscores the advantages of second-generation antihistamines like astemizole, which offer similar therapeutic benefits with a lower risk of sedation. []
Hydroxyzine
Compound Description: Hydroxyzine, a first-generation antihistamine, is primarily prescribed for its antihistaminic and anxiolytic properties. []
Relevance: The comparison between astemizole and hydroxyzine, as seen in a study on chronic idiopathic urticaria, aimed to assess their relative efficacy and tolerability in managing this condition. The study suggested that astemizole might offer comparable efficacy with potentially fewer side effects. []
Ikarugamycin
Compound Description: Ikarugamycin is a natural product with antibiotic properties. Recent research has highlighted its potential as an anticancer agent, attributed to its ability to stimulate cellular immune responses. []
Relevance: Although structurally unrelated to astemizole, ikarugamycin was identified alongside astemizole in a drug screening effort to find immune-stimulating compounds with anticancer potential. Both compounds demonstrated the ability to enhance the anticancer activity of oxaliplatin, a chemotherapy drug, by boosting immune responses. This shared activity, despite different mechanisms of action, highlights their potential for further investigation in cancer immunotherapy. []
Source and Classification
Astemizole belongs to the class of antihistamines, specifically the H1 receptor antagonists. It is classified as a small molecule drug with the following chemical formula: C28H31FN4O and an average molecular weight of approximately 458.57 g/mol. Its DrugBank accession number is DB00637, and it is recognized under various synonyms including Astémizole and Astemizolum.
Synthesis Analysis
The synthesis of Astemizole involves several steps that utilize various reagents and conditions. A notable method includes the reaction of ortho-nitroaniline with ethylpropiophenone in a mixed solvent of butyl acetate. The process typically involves heating the mixture to specific temperatures (around 70-75 °C), followed by the addition of niobium chloride powder, which acts as a catalyst. The reaction is carried out under reflux conditions for 2-3 hours, enhancing yield and safety by avoiding pressure adjustments during the process.
Molecular Structure Analysis
Astemizole has a complex molecular structure characterized by several functional groups. Its structure includes a benzimidazole core, which is substituted with a p-fluorobenzyl group and a p-methoxyphenethyl group attached to a piperidine ring. The three-dimensional arrangement allows for effective binding to histamine receptors while minimizing central nervous system penetration due to its size and polarity.
The compound's IUPAC name is 1-(p-Fluorobenzyl)-2-((1-(p-methoxyphenethyl)-4-piperidyl)amino)benzimidazole, reflecting its intricate substituent pattern that contributes to its pharmacological activity.
Chemical Reactions Analysis
Astemizole undergoes several chemical reactions that are pivotal for its synthesis and modification:
Nucleophilic Substitution: This reaction occurs between amines and halides, forming the core structures necessary for Astemizole.
Oxidation Reactions: These are utilized in synthesizing key intermediates, particularly those involving sulfur-containing compounds.
Acylation Reactions: Various carboxylic acids can be used in acylation processes to modify the piperidine ring, enhancing the drug's efficacy or altering its pharmacokinetic properties.
These reactions are typically characterized by mild conditions, high yields, and straightforward operational procedures.
Mechanism of Action
Astemizole functions primarily as an antagonist at the histamine H1 receptor sites. By binding reversibly to these receptors, it inhibits histamine-mediated effects such as vasodilation, increased vascular permeability, and sensory nerve stimulation that contribute to allergic symptoms like itching and swelling.
Additionally, Astemizole has been shown to interact with voltage-gated potassium channels (KCNH2), which may account for some of its side effects related to cardiac arrhythmias when taken in high doses or in conjunction with other drugs that inhibit cytochrome P450 enzymes involved in its metabolism.
Physical and Chemical Properties Analysis
Astemizole presents several notable physical and chemical properties:
Molecular Weight: Approximately 458.57 g/mol
Melting Point: About 149.1 °C
Water Solubility: Approximately 432 mg/L
LogP: 5.8, indicating significant lipophilicity which affects absorption and distribution
Protein Binding: High binding affinity (~96%), which influences its pharmacokinetics.
These properties suggest that while Astemizole is effective in treating allergies, its pharmacological profile necessitates caution due to potential interactions and side effects.
Applications
Astemizole was primarily used for treating allergic conditions such as:
Allergic rhinitis
Allergic conjunctivitis
Despite its withdrawal from the market due to safety concerns, research continues into its analogs and derivatives for potential therapeutic applications in treating other conditions or improving safety profiles without compromising efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AS-2863619 is a dual inhibitor of cyclin-dependent kinase 8 (Cdk8) and Cdk19 (IC50s = 0.6 and 4.3 nM, respectively). It induces Foxp3 expression in isolated mouse naïve T cells when used at a concentration of 1 µM alone or synergistically in combination with TGF-β. AS-2863619 (30 mg/kg) decreases ear edema and induces production of Foxp3+ regulatory T cells (Tregs) in mice. It also reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE). AS2863619 enables conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells for the treatment of various immunological diseases.
AS2553627 is a novel JAK inhibitor. AS2553627 prevents chronic rejection in rat cardiac allografts. AS2553627 potently inhibited JAK kinases but showed no inhibition of other kinases, including TCR-associated molecules. In a rat cardiac transplant model, oral administration of AS2553627 alone or co-administration with a sub-therapeutic dose of tacrolimus effectively prolonged cardiac allograft survival, suggesting the efficacy in treating acute rejection. AS2553627 may be a therapeutic candidate for the prevention of not only acute but also chronic rejection in cardiac transplantation.
AS604872 is a small molecule selective antagonist of the FP receptor in inhibition of spontaneous uterine contraction. AS604872 significantly accelerated degeneration of the media in both cerebral artery and aorta as evidenced by thinning of the media and disruption of the elastic lamina and promoted IA and aortic dissection. AS604872 can be used to make models of these vascular diseases with extensive degeneration.
AS703988, also known as MSC201510B, is an orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) 1 and 2 with potential antineoplastic activity. MEK1/2 inhibitor AS703988/MSC2015103B selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth and are often upregulated in a variety of tumor cell types.